

Acipimox: A Technical Guide to its Historical Development and Synthesis

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Compound of Interest

Compound Name: *Acipimox*

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Abstract

Acipimox, a pyrazine derivative and an analogue of nicotinic acid, has been a subject of significant interest in the management of dyslipidemia. This technical guide provides an in-depth exploration of the historical development of **Acipimox**, from its conceptualization as a more potent and tolerable alternative to nicotinic acid to its establishment as a clinically used lipid-lowering agent. The document further details the chemical synthesis of **Acipimox**, presenting established synthetic routes with detailed experimental protocols. Quantitative data on its physicochemical properties, pharmacokinetics, and pharmacodynamics are systematically summarized. Additionally, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this important therapeutic agent.

Historical Development

Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) emerged from research aimed at improving the therapeutic profile of nicotinic acid (niacin), an early agent used for treating hyperlipidemia.[1] While effective in reducing plasma triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, the clinical use of nicotinic acid was often limited by poor patient compliance due to side effects such as cutaneous flushing.[2][3]

The development of **Acipimox** is credited to the Italian pharmaceutical company Farmitalia Carlo Erba. By 1985, **Acipimox** was being investigated in clinical settings and was marketed under the trade name Olbetam.[4][5] The core innovation behind **Acipimox** was the creation of a nicotinic acid analogue with a higher potency and a reduced propensity for causing the troublesome rebound effect of free fatty acid (FFA) release associated with its predecessor.[1]

Early clinical studies in the 1980s demonstrated that **Acipimox** was approximately 20 times as potent as nicotinic acid in its antilipolytic activity.[6] This enhanced potency, combined with a better side-effect profile, positioned **Acipimox** as a valuable therapeutic alternative for patients with hyperlipoproteinemia types IIa, IIb, III, IV, and V.[5]

Chemical Synthesis of Acipimox

Several synthetic routes for **Acipimox** have been developed and patented. The following sections detail two prominent methods for its preparation.

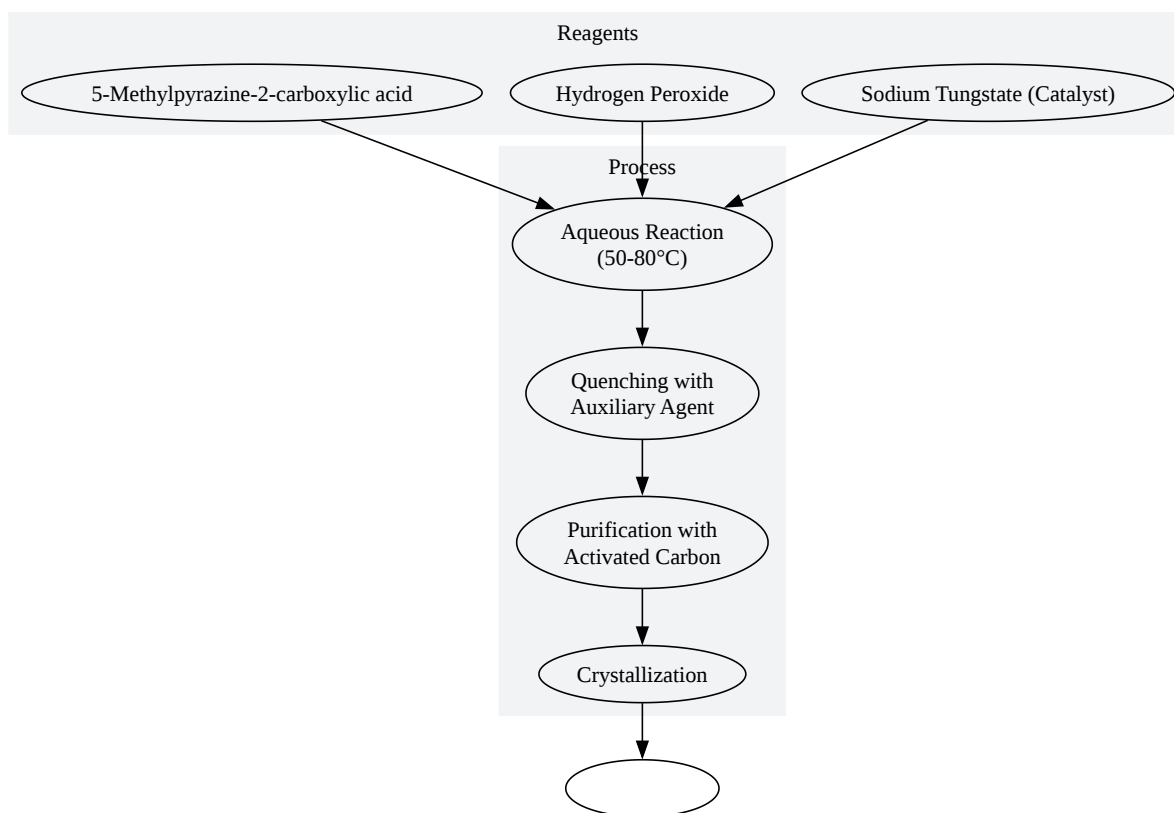
Synthesis from 5-Methylpyrazine-2-carboxylic acid

A common and straightforward method for the synthesis of **Acipimox** involves the oxidation of 5-methylpyrazine-2-carboxylic acid.

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 5-methylpyrazine-2-carboxylic acid in an aqueous solution.
- **Catalyst Addition:** Introduce a catalytic amount of sodium tungstate to the solution. The molar ratio of sodium tungstate to 5-methylpyrazine-2-carboxylic acid is typically maintained between 0.01:1 and 0.1:1.[5]
- **Oxidation:** Add hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen peroxide to 5-methylpyrazine-2-carboxylic acid is generally in the range of 1.0:1 to 1.8:1.[5]
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 40-90°C (preferably 50-80°C) and maintain for a sufficient duration to ensure complete conversion.[5]
- **Work-up:**

- Add an auxiliary agent such as sodium sulfite, sodium bisulfite, or oxalic acid to the solution to quench any unreacted hydrogen peroxide.[\[5\]](#)
- Treat the solution with activated carbon to remove impurities.[\[5\]](#)
- Filter the mixture.
- Crystallization and Isolation: Cool the filtrate to induce crystallization of the **Acipimox** product. The crystals are then collected by filtration and dried to yield the final product.[\[5\]](#)



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Multi-step Synthesis from 2,5-Dimethylpyrazine

An alternative synthetic pathway starts from the more readily available 2,5-dimethylpyrazine.

Experimental Protocol:

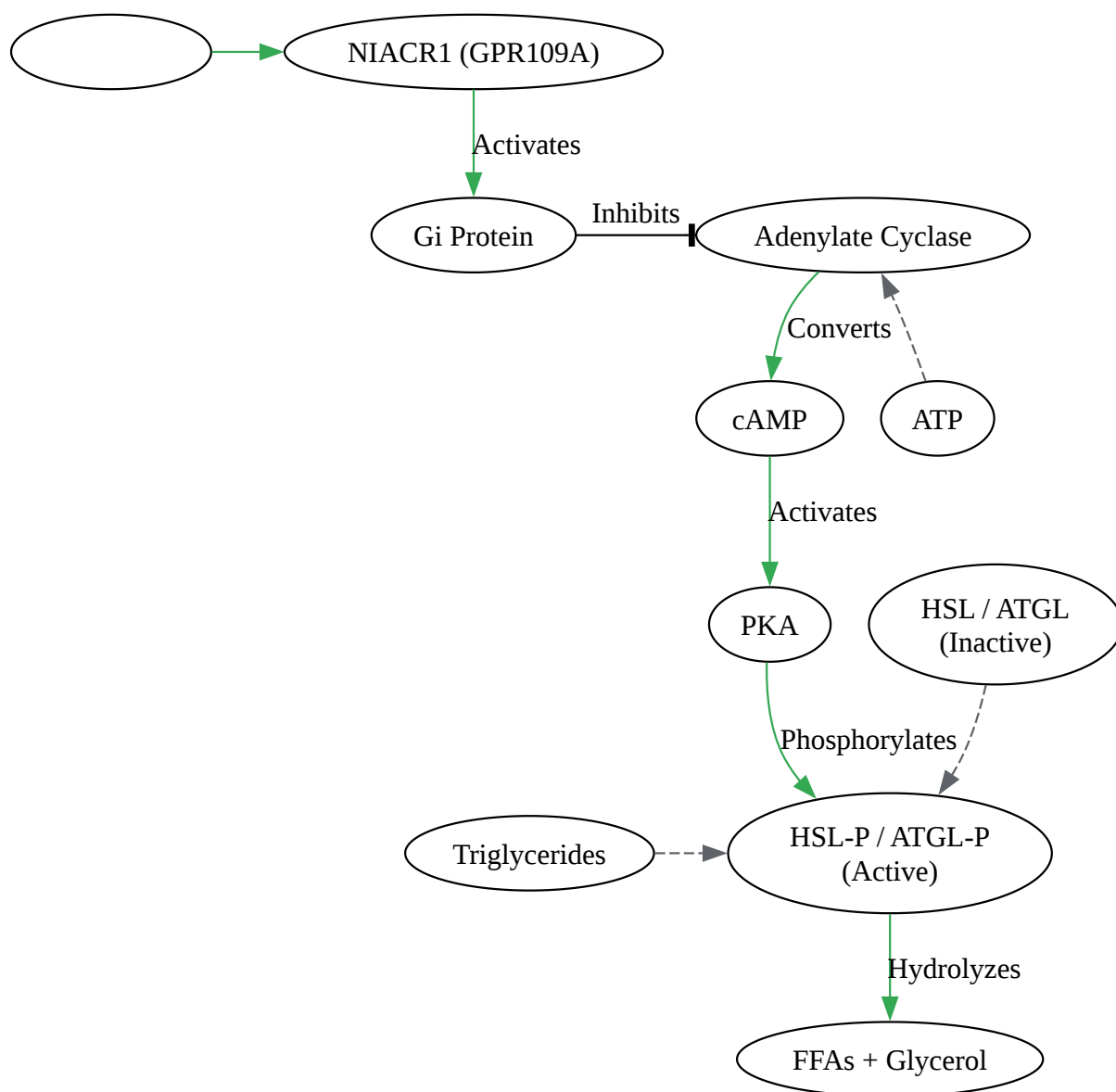
- N-Oxidation: React 2,5-dimethylpyrazine with hydrogen peroxide in the presence of a catalytic amount of sodium tungstate in an aqueous solution to form 2,5-dimethylpyrazine-1-oxide.[\[7\]](#)
- Acetylation: Treat the 2,5-dimethylpyrazine-1-oxide with acetic anhydride to yield 2-acetoxymethyl-5-methylpyrazine.[\[7\]](#)
- Hydrolysis: Subject the 2-acetoxymethyl-5-methylpyrazine to alkaline hydrolysis using an aqueous sodium hydroxide solution to produce 2-hydroxymethyl-5-methylpyrazine.[\[7\]](#)
- Oxidation to Carboxylic Acid: Oxidize the 2-hydroxymethyl-5-methylpyrazine to 5-methylpyrazine-2-carboxylic acid using an oxidizing system such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)/sodium hypochlorite/potassium bromide.[\[7\]](#)
- Final Oxidation: The resulting 5-methylpyrazine-2-carboxylic acid is then oxidized to **Acipimox** using hydrogen peroxide and a sodium tungstate catalyst as described in the previous method.[\[7\]](#)

Mechanism of Action

Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue.[\[2\]](#)[\[8\]](#) The detailed signaling pathway is as follows:

- Receptor Binding: **Acipimox** acts as an agonist for the G-protein coupled receptor, niacin receptor 1 (NIACR1), also known as GPR109A or HCAR2, which is highly expressed on the surface of adipocytes.[\[4\]](#)[\[9\]](#)
- Inhibition of Adenylate Cyclase: Upon binding of **Acipimox** to NIACR1, the associated inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylate cyclase.[\[9\]](#)
- Reduction of cAMP Levels: The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[\[8\]](#)
- Inhibition of PKA: The reduction in cAMP levels leads to decreased activation of cAMP-dependent protein kinase A (PKA).[\[10\]](#)

- **Inhibition of Lipases:** PKA is responsible for the phosphorylation and activation of two key lipolytic enzymes: hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). [10] The reduced PKA activity leads to decreased phosphorylation and, consequently, inhibition of both HSL and ATGL.
- **Reduced FFA Release:** The inhibition of HSL and ATGL prevents the hydrolysis of triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol. This leads to a significant reduction in the release of FFAs into the bloodstream.[8]
- **Hepatic Effects:** The decreased flux of FFAs to the liver reduces the substrate availability for hepatic triglyceride synthesis. This, in turn, leads to a decreased production and secretion of very-low-density lipoprotein (VLDL) by the liver.[4][11]
- **Lipoprotein Profile Modulation:** The reduction in VLDL production subsequently leads to a decrease in plasma triglyceride and LDL cholesterol levels. **Acipimox** has also been shown to increase HDL cholesterol levels, although the precise mechanism for this effect is less clearly understood.[4]



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Quantitative Data
Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[12]
Molar Mass	154.125 g·mol ⁻¹	[12]
CAS Number	51037-30-0	[12]

Pharmacokinetic Parameters in Humans

Parameter	Value	Reference
Bioavailability	~100%	[12]
Time to Peak Plasma Concentration (T _{max})	~2 hours	[6]
Elimination Half-life	Phase 1: ~2 hours; Phase 2: 12-14 hours	[12]
Protein Binding	None	[12]
Metabolism	Not metabolized	[12]
Excretion	Primarily renal (unchanged drug)	[12]

Pharmacokinetic Parameters in Rats (Normoxia vs. Hypoxia)

A study comparing the pharmacokinetics of **Acipimox** in rats under normoxic and hypoxic conditions revealed significant differences.[13]

Parameter	Normoxia	Hypoxia	Reference
T _{max} (h)	0.44 ± 0.18	0.25 ± 0.00	[13]
C _{max} (ng/mL)	10078.33 ± 1383.92	14811.67 ± 1417.80	[13]
AUC _{0-t} (ng/h/mL)	16550.08 ± 4153.13	11466.83 ± 2043.13	[13]
t _{1/2} (h)	1.83 ± 0.67	0.77 ± 0.16	[13]

Conclusion

Acipimox represents a significant advancement in the pharmacological management of dyslipidemia, offering a more potent and better-tolerated alternative to nicotinic acid. Its development was a direct response to the clinical limitations of its predecessor, and its subsequent adoption has provided a valuable therapeutic option for patients with elevated plasma lipids. The synthesis of **Acipimox** is well-established, with multiple patented routes offering efficient production. Its mechanism of action, centered on the inhibition of lipolysis in adipose tissue via the NIACR1 pathway, is well-elucidated. The pharmacokinetic profile of **Acipimox**, characterized by high bioavailability and renal excretion of the unchanged drug, contributes to its predictable clinical effects. This technical guide provides a comprehensive overview for researchers and professionals in drug development, serving as a foundational resource for further investigation and application of **Acipimox** and related compounds.

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